molecular formula C24H29N3O4S B2772288 [4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone CAS No. 1090784-93-2

[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone

Cat. No.: B2772288
CAS No.: 1090784-93-2
M. Wt: 455.57
InChI Key: QWXOELIJBQXFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone is a synthetic chemical compound designed for research applications. Its structure incorporates a 4-hydroxyphenylpiperazine moiety, a scaffold recognized in medicinal chemistry for its biological activity. Scientific literature indicates that derivatives based on the 4-hydroxyphenylpiperazine structure have demonstrated significant value as tyrosinase inhibitors (TYRIs) . Compounds featuring this core have shown potent inhibitory effects in biochemical assays against tyrosinase from Agaricus bisporus , a common model for initial screening, with some analogs exhibiting IC50 values in the low micromolar range (e.g., 1.5–4.6 μM), surpassing the potency of reference standards like kojic acid . The primary research application for such inhibitors lies in the investigation of hyperpigmentation disorders. Their mechanism of action typically involves competitive inhibition of the enzyme's diphenolase activity, binding to the catalytic site and thereby reducing the production of melanin precursors . Furthermore, in vitro studies on related structures have shown that these compounds can exert anti-melanogenic effects in α-MSH-stimulated B16F10 melanoma cells, providing evidence of their activity in a cellular model relevant to skin pigmentation . Beyond melanogenesis research, the 4-hydroxyphenylpiperazine pharmacophore is a versatile building block present in compounds explored across various therapeutic areas, underscoring its utility in early-stage drug discovery and biochemical tool development . This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c28-23-8-6-22(7-9-23)25-15-17-26(18-16-25)24(29)21-10-13-27(14-11-21)32(30,31)19-12-20-4-2-1-3-5-20/h1-9,12,19,21,28H,10-11,13-18H2/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXOELIJBQXFCW-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone, often referred to as a piperazine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N5O2C_{22}H_{27}N_{5}O_{2} with a molecular weight of 393.48 g/mol. The structure features a piperazine ring, a sulfonyl group, and a phenolic moiety which are crucial for its biological interactions.

Research indicates that compounds with piperazine and phenolic structures can exhibit various biological activities, primarily through enzyme inhibition and receptor interaction. The specific mechanisms include:

  • Tyrosinase Inhibition : The compound has shown promising results as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders and certain types of skin cancers .
  • Antioxidant Activity : The presence of the hydroxy group in the phenolic moiety contributes to antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

Studies have explored the antimicrobial effects of piperazine derivatives, including this compound. The sulfonamide group is known for its antibacterial properties, suggesting that this compound may possess similar effects against various bacterial strains .

Anticancer Potential

Preliminary studies indicate that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines .

In Vitro Studies

A significant study examined the inhibitory effects of several derivatives, including our compound, on tyrosinase extracted from Agaricus bisporus. The most effective derivative exhibited an IC50 value of 3.8 μM, indicating strong inhibitory potential against TYR .

CompoundIC50 (μM)Activity
Compound 103.8Tyrosinase Inhibition
Compound 75.0Antioxidant Activity
Compound 116.5Cytotoxicity (low)

Safety and Toxicity

MTT assays conducted on B16F10 melanoma cells demonstrated that the compound exhibited no cytotoxic effects at concentrations up to 25 μM, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodology :

  • Step 1 : Use temperature-controlled reactions (e.g., reflux in ethanol or DMF) to stabilize intermediates .
  • Step 2 : Select solvents with high polarity (e.g., acetonitrile) to enhance reaction efficiency .
  • Step 3 : Implement advanced purification techniques such as column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .
  • Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometric ratios of reagents like sulfonyl chlorides or piperazine derivatives .

Q. What analytical techniques are most effective for structural characterization?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the piperazine and piperidine rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and confirm the (E)-configuration of the styrenyl sulfonyl group .
  • Infrared Spectroscopy (IR) : Identify functional groups like sulfonyl (S=O, ~1350 cm1^{-1}) and ketone (C=O, ~1700 cm1^{-1}) .

Q. How should researchers assess and ensure chemical purity during synthesis?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% target) .
  • Melting Point Analysis : Compare experimental values with literature data to detect impurities .
  • Elemental Analysis : Validate C, H, N, S content within 0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs?

  • Methodology :

  • Functional Group Variation : Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., biphenyl) to assess steric/electronic effects .
  • Bioactivity Assays : Test analogs in vitro for receptor binding (e.g., serotonin or dopamine receptors) and measure IC50_{50} values .
  • Data Table :
Substituent ModificationObserved Bioactivity Trend
4-Hydroxyphenyl → 4-FluorophenylIncreased affinity for 5-HT1A_{1A} receptors
Piperazine → PiperidineReduced solubility but improved metabolic stability

Q. What computational strategies are recommended for predicting target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., dopamine D2_2) and calculate binding energies .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • Artificial Force-Induced Reaction (AFIR) : Predict reaction pathways for derivative synthesis .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
  • Control Experiments : Include reference compounds (e.g., clozapine for dopamine receptors) to calibrate assay conditions .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to reconcile variability in EC50_{50} values .

Q. What methodologies enable rational design of derivatives with improved pharmacokinetics?

  • Methodology :

  • LogP Optimization : Introduce polar groups (e.g., -OH, -SO2_2NH2_2) to reduce logP values for enhanced aqueous solubility .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfonyl groups) and replace them with bioisosteres .
  • Permeability : Assess Caco-2 cell monolayer penetration to prioritize derivatives with Papp_{app} > 1 × 106^{-6} cm/s .

Q. How to investigate off-target effects in cellular models?

  • Methodology :

  • Proteomic Profiling : Perform affinity pull-down assays coupled with LC-MS/MS to identify unintended protein targets .
  • CRISPR/Cas9 Knockout : Validate off-target interactions by deleting candidate genes (e.g., kinases) and re-testing activity .
  • Transcriptomic Analysis : Use RNA-seq to monitor changes in gene expression pathways post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.